

Spectroscopic Data of 1-Bromo-4,4,4-trifluorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4,4,4-trifluorobutane

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This technical guide provides a comprehensive overview of the spectroscopic data for the organofluorine compound **1-Bromo-4,4,4-trifluorobutane**. The information detailed herein is essential for the structural elucidation and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Properties

- IUPAC Name: **1-Bromo-4,4,4-trifluorobutane**
- Molecular Formula: $C_4H_6BrF_3$ [1][2][3]
- Molecular Weight: 190.99 g/mol [1][2]
- CAS Number: 406-81-5 [1][3]
- Appearance: Colorless to yellow liquid [4][5]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Bromo-4,4,4-trifluorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **1-Bromo-4,4,4-trifluorobutane** are not readily available in public spectral databases, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	Triplet (t)	2H	-CH ₂ -Br
~2.4	Multiplet (m)	2H	-CH ₂ -CH ₂ -Br
~2.2	Multiplet (m)	2H	-CF ₃ -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~125	Quartet (q)	-CF ₃
~33	Triplet (t)	-CH ₂ -Br
~30	Triplet (t)	-CH ₂ -CH ₂ -Br
~28	Triplet of Quartets (tq)	-CF ₃ -CH ₂ -

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -65	Triplet (t)	-CF ₃

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch
~1450	Medium	C-H bend
~1250	Strong	C-F stretch
~1150	Strong	C-F stretch
~650	Medium	C-Br stretch

Data sourced from FTIR spectra available on PubChem, acquired using a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
192/190	Moderate	[M] ⁺ (Molecular ion with ⁸¹ Br/ ⁷⁹ Br)
111	High	[M-Br] ⁺
91	High	[C ₄ H ₄ F ₂] ⁺
69	Moderate	[CF ₃] ⁺

Data based on GC-MS information from PubChem.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1-Bromo-4,4,4-trifluorobutane** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as CFCl_3 can be used.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay may be required.
- **^{19}F NMR Acquisition:** The spectrum is acquired over a wide spectral range (e.g., +50 to -250 ppm) due to the large chemical shift dispersion of fluorine. Proton decoupling can be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As a liquid sample, a thin film of **1-Bromo-4,4,4-trifluorobutane** is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

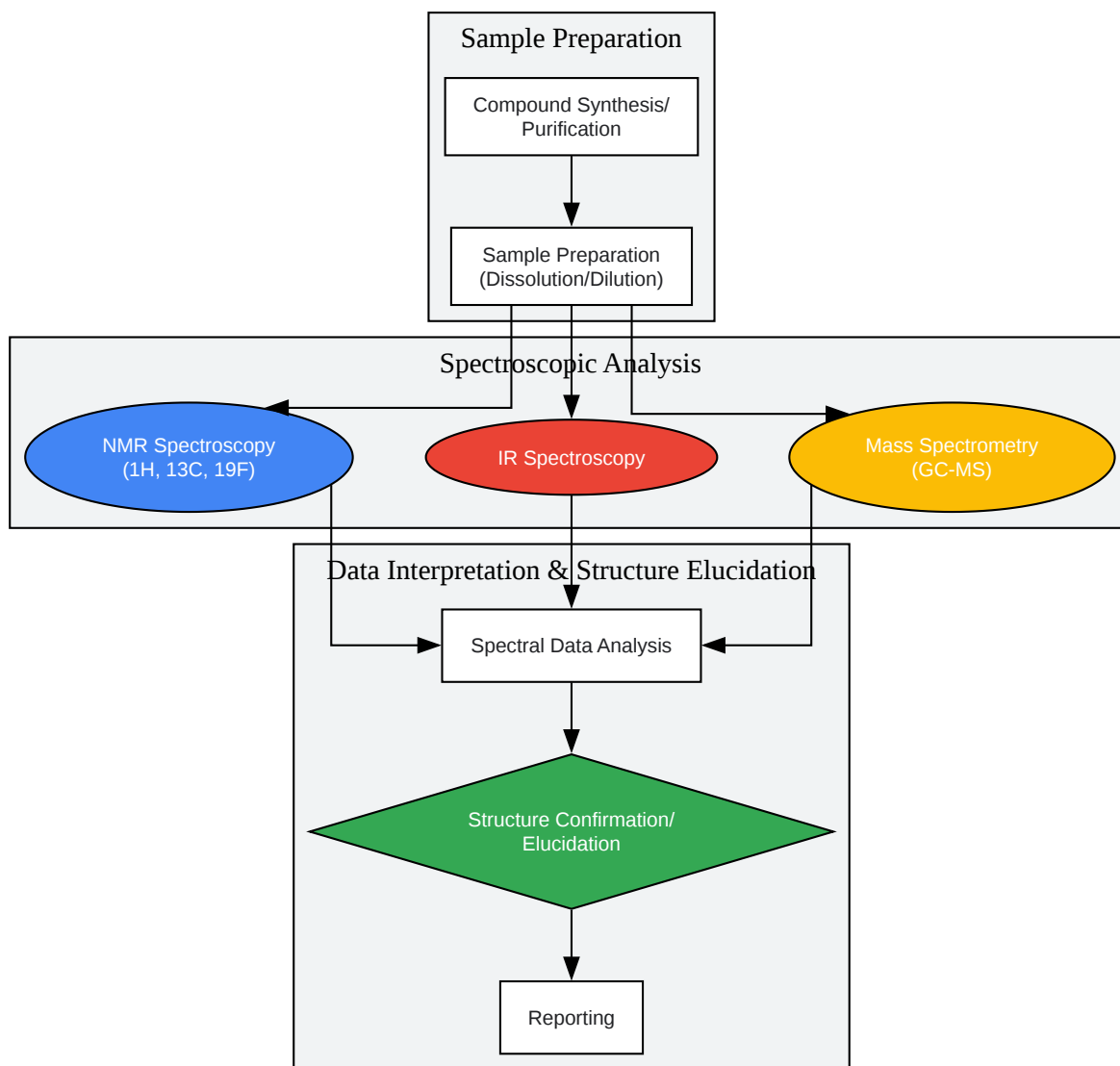
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- **Gas Chromatography (GC):** The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent.
- **Mass Spectrometry (MS):** The separated components exiting the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-4,4,4-trifluorobutane**.



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Caption: Workflow for the spectroscopic analysis of **1-Bromo-4,4,4-trifluorobutane**.

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